2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine is a complex organic compound characterized by its unique structure and potential therapeutic applications. It is classified as a thiazolo[4,5-d]pyrimidine derivative, which indicates its inclusion in a group of heterocyclic compounds known for various biological activities. The compound has the following identifiers: CAS Number 1000574-56-0 and the molecular formula with a molecular weight of 363.41 g/mol .
The synthesis of 2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine typically involves a multi-step process that includes the following:
The precise conditions (temperature, solvent, catalysts) can significantly influence the yield and purity of the final product.
The molecular structure of 2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine features:
The structural formula can be represented using SMILES notation as follows: CC1=C(SC(=N1)N)N=C(N)C(=O)C=C(C=C2[N+](=O)[O-])C=C2
. This complex arrangement contributes to its biological activity.
The compound can participate in several chemical reactions typical for heterocyclic compounds:
These reactions highlight its versatility as a building block in medicinal chemistry.
The mechanism of action for 2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine is believed to involve modulation of neurotransmitter pathways associated with pain perception. Initial studies suggest that it may interact with specific receptors in the central nervous system, potentially exhibiting analgesic effects similar to existing pain medications but with improved safety profiles .
The physical properties of 2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine include:
Chemical properties include:
This compound holds promise for various scientific applications, particularly in medicinal chemistry:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4